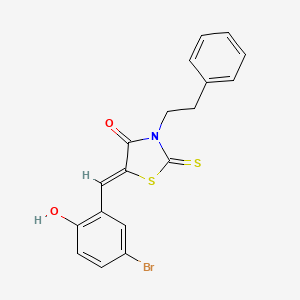![molecular formula C17H19NO B5205153 N-[2-(allyloxy)benzyl]-2-methylaniline](/img/structure/B5205153.png)
N-[2-(allyloxy)benzyl]-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(allyloxy)benzyl]-2-methylaniline, also known as ABMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ABMA is commonly used in the synthesis of various organic compounds and has been found to have potential applications in the field of medicine. In
Wirkmechanismus
The mechanism of action of N-[2-(allyloxy)benzyl]-2-methylaniline is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have the ability to scavenge free radicals, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-[2-(allyloxy)benzyl]-2-methylaniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(allyloxy)benzyl]-2-methylaniline in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using N-[2-(allyloxy)benzyl]-2-methylaniline is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-[2-(allyloxy)benzyl]-2-methylaniline in humans.
Zukünftige Richtungen
There are many future directions for the study of N-[2-(allyloxy)benzyl]-2-methylaniline. One of the most promising areas of research is the development of new cancer treatments. N-[2-(allyloxy)benzyl]-2-methylaniline has shown potential as an anti-tumor agent and further studies are needed to determine its effectiveness in humans. Additionally, N-[2-(allyloxy)benzyl]-2-methylaniline may have potential applications in the treatment of neurological disorders and other diseases. Further research is needed to fully understand the mechanism of action and potential uses of N-[2-(allyloxy)benzyl]-2-methylaniline.
Synthesemethoden
The synthesis of N-[2-(allyloxy)benzyl]-2-methylaniline can be achieved through a series of chemical reactions. One of the most commonly used methods involves the reaction of 2-methylaniline with allyl bromide in the presence of a base such as sodium hydroxide. This results in the formation of N-[2-(allyloxy)benzyl]-2-methylaniline. The purity of the compound can be increased through various purification methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(allyloxy)benzyl]-2-methylaniline has been found to have potential applications in the field of medicine. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-12-19-17-11-7-5-9-15(17)13-18-16-10-6-4-8-14(16)2/h3-11,18H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUOVWRGTFFWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(allyloxy)benzyl]-2-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide](/img/structure/B5205074.png)
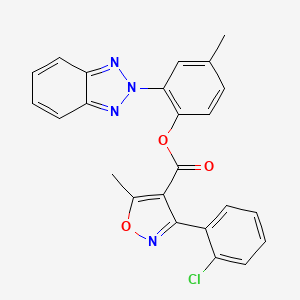
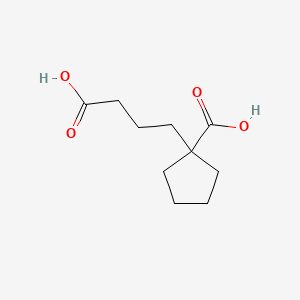
![4-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5205086.png)

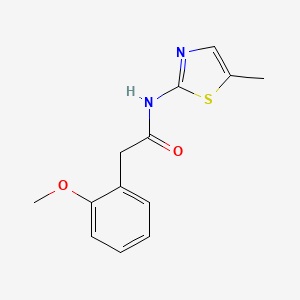
![1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5205103.png)
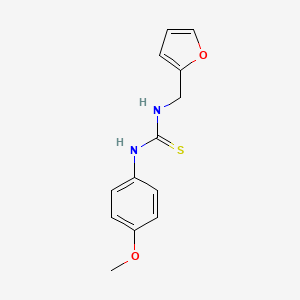
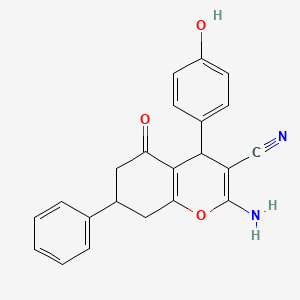
![5-(4-methoxyphenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5205148.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclohexyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5205167.png)
![N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5205168.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5205173.png)
